![molecular formula C21H23BrN2O5 B247887 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247887.png)
1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine
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Overview
Description
1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BDP is a piperazine derivative that exhibits a unique mechanism of action, making it a promising candidate for future drug development.
Mechanism of Action
1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine exhibits a unique mechanism of action, acting as a dual inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine has been shown to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and pain by inhibiting the production of inflammatory mediators. Additionally, 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine has been shown to increase levels of neurotransmitters such as serotonin and dopamine, indicating its potential use as an antidepressant and anxiolytic.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its unique mechanism of action, which makes it a promising candidate for drug development. However, 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine. One direction is the development of 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine's potential use as an antidepressant and anxiolytic. Additionally, further research is needed to optimize the synthesis method of 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine and improve its solubility and stability for use in lab experiments.
Synthesis Methods
1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The resulting product is then reacted with piperazine to form the intermediate 4-bromophenyl piperazine. Finally, 2,3-dimethoxybenzoyl chloride is added to the intermediate, resulting in the formation of 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine.
Scientific Research Applications
1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer treatment. 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine has also been found to have anti-inflammatory and analgesic effects, indicating its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, 1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine has been studied for its potential use as an antidepressant and anxiolytic.
properties
Product Name |
1-[(4-Bromophenoxy)acetyl]-4-(2,3-dimethoxybenzoyl)piperazine |
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Molecular Formula |
C21H23BrN2O5 |
Molecular Weight |
463.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23BrN2O5/c1-27-18-5-3-4-17(20(18)28-2)21(26)24-12-10-23(11-13-24)19(25)14-29-16-8-6-15(22)7-9-16/h3-9H,10-14H2,1-2H3 |
InChI Key |
HKOAHZRTFYZRCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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